molecular formula C19H13F5N4 B3843581 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Cat. No. B3843581
M. Wt: 392.3 g/mol
InChI Key: LLWPCXWMICSHQX-YPXUMCKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as PFP-EH or compound 1, is a novel hydrazone compound that has shown promising results in scientific research applications. This compound is synthesized using a simple and efficient method, making it a cost-effective option for research purposes. In

Scientific Research Applications

1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been shown to inhibit the expression of anti-apoptotic proteins, leading to increased apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone.
Biochemical and Physiological Effects
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Advantages and Limitations for Lab Experiments

1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has shown promising results in scientific research applications. However, 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone also has limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the toxicity and safety of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone.

Future Directions

There are several future directions for 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone research. One potential direction is to explore its potential as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone and its potential applications in other areas of scientific research. Finally, research is needed to develop more water-soluble derivatives of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone to make it more accessible for use in lab experiments.
Conclusion
In conclusion, 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a novel hydrazone compound that has shown promising results in scientific research applications, particularly in the field of cancer research. Its simple and efficient synthesis method, anti-cancer activity, and potential applications in other areas of scientific research make it a promising candidate for future research. However, further research is needed to fully understand the mechanism of action and potential limitations of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone.

properties

IUPAC Name

4-methyl-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5N4/c1-9-8-12(11-6-4-3-5-7-11)26-19(25-9)28-27-10(2)13-14(20)16(22)18(24)17(23)15(13)21/h3-8H,1-2H3,(H,25,26,28)/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWPCXWMICSHQX-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.